molecular formula C8H8BrNO3 B8196299 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B8196299
M. Wt: 246.06 g/mol
InChI Key: XXXYSFCGCBLEEF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its bromine and methyl groups attached to an isoxazole ring, which is further connected to a cyclopropane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the isoxazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Bromides and hydrogen bromide.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: Its derivatives may have pharmaceutical applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can be compared to other similar compounds, such as:

  • 1-(4-Chloro-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

  • 1-(3-Methylisoxazol-5-yl)cyclopropane-1-carboxylic acid: Lacks the halogen substituent on the isoxazole ring.

  • 1-(4-Bromo-3-methylpyrazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a pyrazole ring instead of isoxazole.

Properties

IUPAC Name

1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-4-5(9)6(13-10-4)8(2-3-8)7(11)12/h2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXYSFCGCBLEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropane-carboxylate (11.8 g, 43.0 mmol) in THF (60 mL) was added aqueous NaOH (86 mL, 86 mmol, 1 M). The dark brown bi-phasic reaction mixture was vigorously stirred and heated to 45° C. until consumption of SM (3-4 h) was detected by LC-MS and TLC analysis. After 4 h, the homogeneous mixture was cooled to room temperature and diluted with hexanes. The organic phase was separated and the aqueous phase (pH˜14) was acidified with aqueous 1 N HCl (pH 1) (˜100 mL). The product crystallizes upon acidification of the aqueous layer. After vigorously stirring for 30 min, the solids were filtered, washed with cold (0° C.) water (3×50 mL), and dried to give white crystals. The product 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropanecarboxylic acid (10.0 g, 40.6 mmol, 94% yield) was isolated as white crystals. LC/MS m/z 246 [M+H]+.
Name
ethyl 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropane-carboxylate
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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